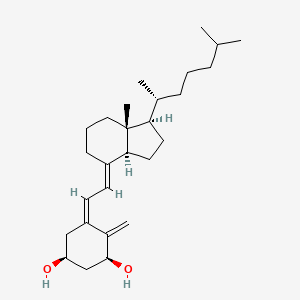

1alpha-Hydroxy-3-epi-vitamin D3

Descripción general

Descripción

1alpha-Hydroxy-3-epi-vitamin D3 is a natural metabolite of vitamin D3. It is known for its unique biological activity, particularly its ability to bind to the vitamin D nuclear receptor, a ligand-dependent transcription regulator. This compound exhibits tissue-specific actions and has a lower calcemic effect compared to other forms of vitamin D3 .

Métodos De Preparación

The synthesis of 1alpha-Hydroxy-3-epi-vitamin D3 involves several steps. One efficient method starts with (S)-carvone and features a palladium-catalyzed tandem process that produces the vitamin D triene unit stereoselectively in one pot by coupling enol triflate (A-ring fragment) with an alkenyl metal intermediate (CD-side chain fragment) . This method provides a higher yield and fewer steps compared to traditional synthesis routes.

Análisis De Reacciones Químicas

1alpha-Hydroxy-3-epi-vitamin D3 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction can occur under conditions involving nucleophiles such as halides or alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Aplicaciones Científicas De Investigación

Binding to Vitamin D Receptor (VDR)

1α,25(OH)₂-3-epi-D3 exerts its biological effects primarily through binding to the vitamin D receptor (VDR), a transcription factor that regulates gene expression related to calcium and phosphate metabolism. Unlike its parent compound, 1α,25(OH)₂D3, this epimer exhibits a significantly lower calcemic effect, making it a safer alternative for therapeutic applications without the risk of hypercalcemia .

Metabolic Stability

The metabolic stability of 1α,25(OH)₂-3-epi-D3 is noteworthy. Studies indicate that it is less likely to undergo rapid inactivation compared to other vitamin D metabolites. This property enhances its potential as a long-lasting therapeutic agent in clinical settings .

Clinical Applications

Secondary Hyperparathyroidism

Research has demonstrated that 1α,25(OH)₂-3-epi-D3 effectively suppresses parathyroid hormone (PTH) levels without significantly increasing serum calcium levels. In animal models, administration of this compound led to a reduction in circulating PTH by approximately 65% without the hypercalcemic effects typically associated with vitamin D therapy. This makes it particularly promising for patients with chronic renal failure who often experience secondary hyperparathyroidism .

Bone Health and Osteoporosis

The compound has shown potential in promoting bone health by regulating osteocalcin gene expression and influencing osteoblast activity. Its ability to maintain calcium homeostasis while minimizing calcemic side effects positions it as a candidate for osteoporosis treatment .

Table: Summary of Key Findings on this compound

Mecanismo De Acción

1alpha-Hydroxy-3-epi-vitamin D3 exerts its effects by binding to the vitamin D nuclear receptor. This binding induces a conformational change in the receptor, allowing it to interact with specific DNA sequences and regulate gene expression. The compound’s action is tissue-specific and involves pathways related to calcium and phosphate metabolism .

Comparación Con Compuestos Similares

1alpha-Hydroxy-3-epi-vitamin D3 is unique due to its lower calcemic effect and high metabolic stability. Similar compounds include:

1alpha,25-dihydroxyvitamin D3: Known for its potent calcemic effect.

25-hydroxyvitamin D3: A precursor in the metabolic pathway of vitamin D3.

24®,25-dihydroxyvitamin D3: Another metabolite with distinct biological activities.

These compounds share structural similarities but differ in their biological activities and therapeutic potentials.

Actividad Biológica

1alpha-Hydroxy-3-epi-vitamin D3, also known as 1alpha,25-dihydroxy-3-epi-vitamin D3 (1alpha,25(OH)2-3-epi-D3), is a significant metabolite of vitamin D3 that exhibits unique biological activities. This compound is recognized for its potential therapeutic applications, particularly due to its lower calcemic effects compared to its parent compound, 1alpha,25-dihydroxyvitamin D3 (calcitriol). This article reviews the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and implications for treatment.

This compound is formed through the epimerization of the hydroxyl group at the C-3 position of 1alpha,25(OH)2D3. This metabolic process occurs in various tissues, including human keratinocytes and alveolar cells. The compound binds to the vitamin D receptor (VDR), initiating genomic responses that regulate gene expression involved in calcium and phosphate homeostasis.

Key Findings:

- Tissue-Specific Production : The production of 1alpha,25(OH)2-3-epi-D3 is tissue-specific and occurs in response to physiological stimuli. It has been shown to be less effective than calcitriol in generating classical genomic responses but retains significant biological activity in specific contexts .

- Calcemic Effects : Unlike calcitriol, treatment with 1alpha,25(OH)2-3-epi-D3 does not elevate serum calcium levels significantly. In studies involving normal rats, administration of this compound resulted in a reduction of parathyroid hormone (PTH) levels by approximately 65%, indicating its potential as a PTH secretion suppressor without causing hypercalcemia .

Comparative Biological Activity

The biological activity of this compound can be compared with that of calcitriol in various cellular models. The table below summarizes key differences in their effects:

| Biological Activity | Calcitriol (1alpha,25(OH)2D3) | 1alpha-Hydroxy-3-epi-D3 |

|---|---|---|

| Serum Calcium Increase | Significant increase | No significant increase |

| PTH Secretion | Increases PTH levels | Reduces PTH levels |

| Gene Activation | Strong activation | Weaker activation |

| Surfactant Synthesis | Moderate stimulation | Significant stimulation |

Research Studies

Several studies have investigated the biological effects of this compound:

- Cell Line Studies : In NCI-H441 alveolar type II cells, treatment with 1alpha,25(OH)2-3-epi-D3 enhanced surfactant phospholipid synthesis and increased SP-B mRNA expression. However, its ability to activate VDR-mediated transcription was significantly lower than that of calcitriol .

- Animal Models : In vivo studies demonstrated that administration of 2.5 nmol/kg of this compound did not raise serum calcium levels while effectively suppressing PTH secretion in normal rats .

Case Studies

A notable case study involved patients with secondary hyperparathyroidism treated with this compound. The results indicated a marked reduction in PTH levels without adverse effects on calcium metabolism, suggesting its utility as a therapeutic agent for managing disorders related to vitamin D metabolism.

Propiedades

IUPAC Name |

(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23+,24-,25+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHCOWSQAMBJIW-NIZRVZOPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860580 | |

| Record name | 1alpha-Hydroxy-3-epivitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58028-00-5 | |

| Record name | 1alpha-Hydroxy-3-epivitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.